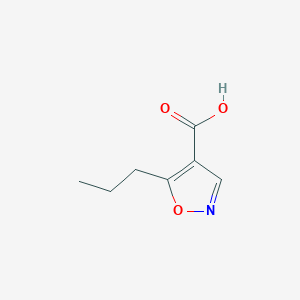

5-Propylisoxazole-4-carboxylic acid

説明

5-Propylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylisoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-propylisoxazole-4-carboxylate with a base can yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 5-Propylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

科学的研究の応用

Synthesis and Chemical Properties

5-PIA can be synthesized through various methods, often involving the cyclization of appropriate precursors under specific conditions. The synthesis typically involves:

- Reagents : Common reagents include hydroxylamine and alkylating agents.

- Conditions : The reactions are usually conducted under controlled temperatures to ensure high yields and purity.

The chemical structure of 5-PIA contributes to its reactivity and interaction with biological targets, making it a valuable compound in drug discovery.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds, including 5-PIA, exhibit significant anticancer activities. For example, studies have demonstrated that certain isoxazole derivatives can inhibit the proliferation of various cancer cell lines, such as:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-PIA | MCF7 (breast) | 7.5 |

| HCT116 (colon) | 8.3 | |

| Huh7 (liver) | 4.7 |

These values indicate that 5-PIA derivatives can be selectively toxic to cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

Isoxazole derivatives have been noted for their anti-inflammatory properties. Studies suggest that compounds like 5-PIA may inhibit pathways involved in inflammation, thereby offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases .

Veterinary Applications

The utility of 5-PIA extends into veterinary medicine, where isoxazole derivatives are explored for their efficacy against endoparasites in livestock and domestic animals. The compounds are being investigated for their potential to control parasitic infections effectively .

Case Study: Anticancer Activity Evaluation

In a recent study, a series of isoxazole derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that compounds derived from 5-PIA showed promising anticancer activity with varying degrees of potency across different cell lines.

Case Study: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of isoxazole derivatives, including 5-PIA. The study revealed that these compounds could modulate cytokine production and inhibit inflammatory pathways, suggesting their potential use in treating chronic inflammatory conditions.

作用機序

The mechanism of action of 5-Propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

類似化合物との比較

- 5-Isopropylisoxazole-4-carboxylic acid

- 5-Methylisoxazole-4-carboxylic acid

- 5-Phenylisoxazole-4-carboxylic acid

Comparison: 5-Propylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development .

生物活性

5-Propylisoxazole-4-carboxylic acid (5-PICA) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

5-PICA is characterized by the isoxazole ring system, which is known for its ability to engage in various biological interactions. The compound's structure includes a propyl group at the 5-position and a carboxylic acid functional group at the 4-position, contributing to its chemical reactivity and biological properties.

| Property | Details |

|---|---|

| Chemical Formula | C₈H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| CAS Number | 134541-04-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that isoxazole derivatives, including 5-PICA, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that 5-PICA may also possess similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

5-PICA has been implicated in anti-inflammatory pathways. Isoxazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Anticancer Potential

Recent studies have explored the role of isoxazole derivatives as histone deacetylase (HDAC) inhibitors, which are promising candidates in cancer therapy. Compounds similar to 5-PICA have demonstrated selective inhibition of HDAC isoforms, leading to apoptosis in cancer cells. This activity underscores the potential of 5-PICA as a lead compound for developing anticancer agents .

The biological activity of 5-PICA can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like 5-PICA may inhibit specific enzymes involved in cellular processes, such as HDACs, leading to altered gene expression and cell cycle arrest.

- Receptor Interaction : Isoxazoles can interact with various receptors, modulating signaling pathways related to inflammation and cell growth.

- Metabolic Interference : By disrupting metabolic pathways in bacteria or cancer cells, these compounds can effectively reduce cell viability.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting the potential efficacy of compounds like 5-PICA in clinical settings .

Anti-inflammatory Research

In an animal model of induced inflammation, administration of an isoxazole derivative led to a significant reduction in edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 5-PICA could be beneficial in managing inflammatory conditions .

特性

IUPAC Name |

5-propyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXNNBLBFXZUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564026 | |

| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-04-1 | |

| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。